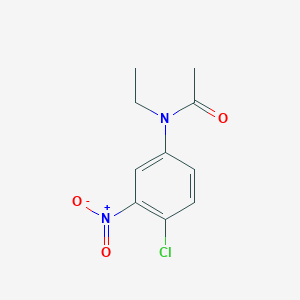![molecular formula C15H30OSi3 B14311393 {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) CAS No. 113353-56-3](/img/structure/B14311393.png)
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) typically involves the reaction of 1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
Starting Materials: 1,4-dihydroxybenzene, trimethylsilyl chloride, pyridine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Procedure: 1,4-dihydroxybenzene is dissolved in dichloromethane, followed by the addition of pyridine. Trimethylsilyl chloride is then added dropwise to the solution. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the cleavage of the trimethylsilyl groups.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl groups can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cleaved products with free hydroxyl groups.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is used as a protecting group for hydroxyl functionalities during multi-step synthesis. Its stability under various reaction conditions makes it an ideal choice for protecting sensitive groups.
Biology
In biological research, this compound is utilized in the modification of biomolecules to enhance their stability and solubility. It is particularly useful in the synthesis of silicon-based drugs and diagnostic agents.
Medicine
In medicine, {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can improve their bioavailability and therapeutic efficacy.
Industry
Industrially, this compound is employed in the production of high-performance materials, including silicone-based polymers and resins. Its incorporation into polymer matrices enhances their thermal and mechanical properties.
Wirkmechanismus
The mechanism by which {2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, protect sensitive functional groups, and facilitate the formation of desired products in synthetic reactions. The pathways involved often include the formation of transient silanol intermediates and subsequent transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: A simpler analog with four methyl groups attached to silicon.
Trimethylsilyl chloride: A reagent used for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A compound with two trimethylsilyl groups connected by an oxygen atom.
Uniqueness
{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is unique due to its dual trimethylsilyl groups attached to a phenylene ring, providing enhanced stability and reactivity compared to simpler analogs. This structural feature allows for more versatile applications in protecting group chemistry and material science.
Eigenschaften
CAS-Nummer |
113353-56-3 |
|---|---|
Molekularformel |
C15H30OSi3 |
Molekulargewicht |
310.65 g/mol |
IUPAC-Name |
trimethyl-(4-trimethylsilyl-2-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C15H30OSi3/c1-17(2,3)13-10-11-15(18(4,5)6)14(12-13)16-19(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
QJPNZPAPDZAWFF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


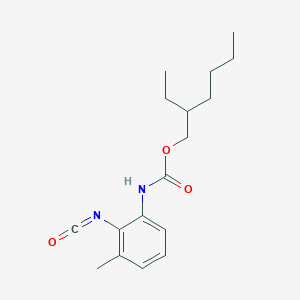


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)



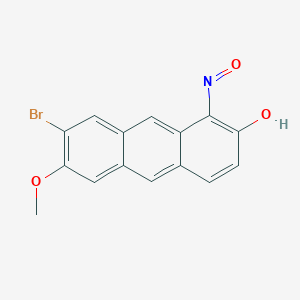
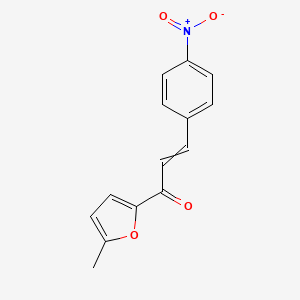
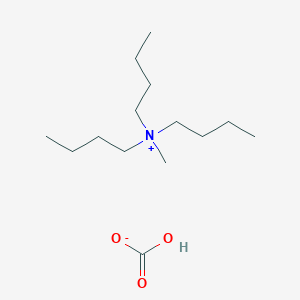
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
